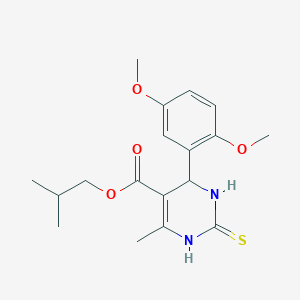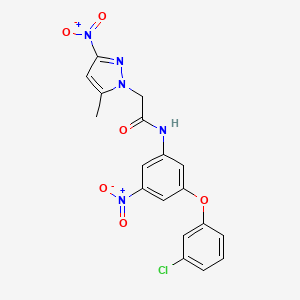![molecular formula C17H16BrCl2NO2 B11701289 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol](/img/structure/B11701289.png)
4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol is a complex organic compound characterized by its bromine, chlorine, and tert-butyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol typically involves multi-step organic reactions. One common method includes the formation of the imine linkage through a condensation reaction between an aldehyde and an amine. The presence of bromine and chlorine atoms requires careful handling and specific reaction conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process would likely be optimized for cost-effectiveness and efficiency, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imine group to an amine.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines.
Scientific Research Applications
4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-di-tert-butylphenol: Shares structural similarities but lacks the imine linkage.
2,6-dichloro-4-bromophenol: Similar halogenation pattern but different substituents.
5-tert-butyl-3-chloro-2-hydroxybenzaldehyde: Contains the tert-butyl and chloro groups but lacks the bromine atom.
Properties
Molecular Formula |
C17H16BrCl2NO2 |
|---|---|
Molecular Weight |
417.1 g/mol |
IUPAC Name |
2-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-17(2,3)10-5-12(19)16(23)14(6-10)21-8-9-4-11(18)7-13(20)15(9)22/h4-8,22-23H,1-3H3 |
InChI Key |
VVOFNKQOIXMKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
![2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11701230.png)

![4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11701242.png)
![Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701249.png)
![2-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11701252.png)



![Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-](/img/structure/B11701281.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11701288.png)

![Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B11701304.png)
![N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11701312.png)
